molecular formula C22H22FN5O2 B14983204 4-fluoro-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

4-fluoro-N-(4-((2-methyl-6-morpholinopyrimidin-4-yl)amino)phenyl)benzamide

Cat. No.: B14983204
M. Wt: 407.4 g/mol
InChI Key: XSTMAJORHFQRDN-UHFFFAOYSA-N
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Description

4-FLUORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the morpholine group, and the final coupling with the benzamide moiety. Common synthetic routes may include:

    Formation of the Pyrimidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholine Group: This can be achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.

    Coupling with Benzamide: The final step involves the coupling of the pyrimidine-morpholine intermediate with a fluorinated benzamide derivative, typically using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluorine atom and other substituents can be replaced by other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4-FLUORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-FLUORO-N-(4-{[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]AMINO}PHENYL)BENZAMIDE: shares structural similarities with other benzamide derivatives and pyrimidine-based compounds.

Uniqueness

  • The presence of the fluorine atom and the specific arrangement of the morpholine and pyrimidine rings confer unique chemical properties to this compound, distinguishing it from other similar molecules. These properties can include enhanced stability, specific binding affinities, and unique reactivity patterns.

Properties

Molecular Formula

C22H22FN5O2

Molecular Weight

407.4 g/mol

IUPAC Name

4-fluoro-N-[4-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]phenyl]benzamide

InChI

InChI=1S/C22H22FN5O2/c1-15-24-20(14-21(25-15)28-10-12-30-13-11-28)26-18-6-8-19(9-7-18)27-22(29)16-2-4-17(23)5-3-16/h2-9,14H,10-13H2,1H3,(H,27,29)(H,24,25,26)

InChI Key

XSTMAJORHFQRDN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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